2-Ethynyl-1,3-dioxolane
Description
Structure
3D Structure
Properties
CAS No. |
18938-38-0 |
|---|---|
Molecular Formula |
C5H6O2 |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
2-ethynyl-1,3-dioxolane |
InChI |
InChI=1S/C5H6O2/c1-2-5-6-3-4-7-5/h1,5H,3-4H2 |
InChI Key |
HNDSRQBMXGQWTD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1OCCO1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethynyl 1,3 Dioxolane and Its Precursors
Strategies for 1,3-Dioxolane (B20135) Ring Formation with Ethynyl (B1212043) Substitution
The formation of the 1,3-dioxolane ring is a cornerstone of this synthesis, typically achieved through the reaction of a carbonyl compound with a diol. wikipedia.orgorganic-chemistry.orgimist.ma The presence of the ethynyl group presents unique considerations for these classic reactions.
Acid-Catalyzed Acetalization and Ketalization Techniques
Acid-catalyzed acetalization or ketalization is a fundamental method for forming 1,3-dioxolanes. wikipedia.orgorganic-chemistry.orgimist.machemicalbook.com This involves the reaction of an aldehyde or ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. imist.machemicalbook.com Common catalysts include p-toluenesulfonic acid, sulfuric acid, and hydrochloric acid. imist.mamdpi.comgoogle.com The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus. organic-chemistry.org For substrates sensitive to strong acids, milder catalysts or alternative methods may be employed. researchgate.net For instance, solid acid catalysts like sulfonated silicas have demonstrated high efficiency in ketalization reactions, sometimes under microwave irradiation to shorten reaction times. scielo.brresearchgate.net
The direct synthesis of 2-ethynyl-1,3-dioxolane via this method would theoretically involve the reaction of an ethynyl-substituted carbonyl compound with a diol. For example, the reaction of propiolophenone with ethylene glycol under acidic conditions can lead to the formation of 2-ethynyl-2-phenyl-1,3-dioxolane. acs.org
| Catalyst Type | Example | Reaction Conditions | Reference(s) |
| Brønsted Acid | p-Toluenesulfonic acid | Refluxing toluene (B28343) with Dean-Stark trap | organic-chemistry.org |
| Brønsted Acid | Sulfuric acid | Varies, can be used in small molar equivalents | google.com |
| Solid Acid | Sulfonated Silica (SiO2-SO3H) | Microwave irradiation, solvent-free | scielo.br |
| Lewis Acid | Zirconium tetrachloride (ZrCl4) | Mild conditions | organic-chemistry.org |
Synthesis from Carbonyl Compounds and Diols
The reaction between a carbonyl compound and a diol, most commonly ethylene glycol for the formation of 1,3-dioxolanes, is a versatile and widely used method. wikipedia.orgimist.machemicalbook.comresearchgate.net The choice of carbonyl precursor is critical. To synthesize this compound directly, one would start with a carbonyl compound already bearing the ethynyl group.
In a related example, 2-methyl-1,3-dioxolane-2-ethanol (B1585420) was synthesized in high yield from 4-hydroxy-2-butanone (B42824) and ethylene glycol using a weak acid catalyst. researchgate.net This demonstrates the applicability of this method to functionalized ketones. The synthesis of 1,3-dioxolanes from carbonyl compounds and diols can be catalyzed by both homogeneous and heterogeneous acid catalysts. imist.ma While homogeneous catalysts like p-toluenesulfonic acid are common, heterogeneous catalysts such as clays (B1170129) and zeolites offer advantages in terms of catalyst separation and reuse. imist.maresearchgate.net
Introduction of the Ethynyl Moiety
When direct formation of the ethynyl-substituted dioxolane is not feasible, a two-step approach is often employed. This involves first forming a suitable precursor dioxolane and then introducing the ethynyl group.
Dehydrohalogenation Routes to Terminal Alkynes
Dehydrohalogenation of dihalides is a classic and effective method for the synthesis of alkynes. jove.comjove.comlibretexts.orgyoutube.comlibretexts.org This reaction typically involves the treatment of a vicinal or geminal dihalide with a strong base, such as sodium amide in liquid ammonia, to effect a double elimination of hydrogen halide. jove.comjove.com
To apply this to the synthesis of this compound, a precursor such as a 2-(dihaloethyl)-1,3-dioxolane would be required. This precursor could then be subjected to dehydrohalogenation to form the desired terminal alkyne. The reaction proceeds through a two-step E2 elimination mechanism. jove.com The choice of base is crucial; strong bases like sodium amide are often necessary to achieve the double dehydrohalogenation. jove.comlibretexts.org
| Dihalide Type | Description | Reagent | Reference(s) |
| Vicinal Dihalide | Halogens on adjacent carbons | Strong base (e.g., NaNH2) | jove.comjove.comlibretexts.orglibretexts.org |
| Geminal Dihalide | Halogens on the same carbon | Strong base (e.g., NaNH2) | jove.comjove.com |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Ethynyl Incorporation
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orglibretexts.orgwikipedia.org This reaction is highly versatile and can be carried out under mild conditions, making it suitable for complex molecules. wikipedia.org
In the context of synthesizing this compound, a precursor such as a 2-halo-1,3-dioxolane or a 2-(halovinyl)-1,3-dioxolane could be coupled with a protected acetylene, such as trimethylsilylacetylene. libretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.org The trimethylsilyl (B98337) group can then be removed to yield the terminal alkyne. The Sonogashira reaction has been widely used to introduce the ethynyl group into a variety of molecular scaffolds. rsc.orgresearchgate.netnih.gov
Convergent Synthesis Approaches to this compound Derivatives
For the synthesis of this compound derivatives, a convergent approach could involve the separate synthesis of a functionalized 1,3-dioxolane and an ethynyl-containing fragment, followed by their coupling. For example, a 2-lithio-1,3-dioxolane derivative could be reacted with an appropriate electrophile containing the alkyne functionality.
Alternatively, a precursor like 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730) can be synthesized and subsequently used in reactions to introduce the ethynyl group. researchgate.net This intermediate is prepared by bromination of 2-methyl-1,3-dioxolane-2-ethanol. researchgate.net Such strategies allow for the modular construction of complex molecules containing the this compound core. The Sonogashira coupling is a prime example of a convergent reaction, where a pre-formed dioxolane halide is coupled with a terminal alkyne. rsc.orgwikipedia.org
Stereoselective Synthesis of Chiral this compound Analogs
The controlled introduction of stereocenters is paramount in the synthesis of chiral this compound analogs. The primary stereogenic center is typically the C2 position of the dioxolane ring, to which the ethynyl group is attached. Furthermore, substitutions on the dioxolane ring at the C4 and C5 positions introduce additional stereochemical complexity. The methodologies to achieve stereoselectivity can be broadly categorized into two main approaches: asymmetric induction, where a chiral element within the starting material directs the stereochemical outcome, and enantioselective catalysis, where a chiral catalyst creates a stereocenter from a prochiral substrate.
Asymmetric Induction in Dioxolane Formation
Asymmetric induction is a powerful strategy that leverages the inherent chirality of a starting material to influence the formation of new stereocenters. In the context of this compound synthesis, this often involves the use of enantiopure diols or aldehydes derived from the chiral pool.
One of the most common and effective methods involves the reaction of a chiral, non-racemic diol with an appropriate ethynyl-functionalized carbonyl compound or its equivalent. The stereochemistry of the diol dictates the facial selectivity of the cyclization, leading to the formation of a diastereomerically enriched dioxolane. For instance, diols derived from readily available chiral sources such as tartaric acid or carbohydrates serve as excellent starting points. The acetalization or ketalization reaction proceeds via a cyclic intermediate, where steric and electronic factors, governed by the existing stereocenters of the diol, direct the approach of the carbonyl electrophile.
A key example of this approach is the diastereoselective addition of an ethynyl nucleophile to a chiral aldehyde that is already protected as a dioxolane with a chiral auxiliary, or to a chiral aldehyde that can be subsequently cyclized. For instance, the addition of ethynylmagnesium bromide or ethynyllithium to 2,3-O-isopropylideneglyceraldehyde, a readily available chiral building block derived from D-mannitol, is a well-established method. The inherent chirality of the glyceraldehyde derivative directs the nucleophilic attack of the ethynyl group to one of the diastereotopic faces of the aldehyde carbonyl, leading to a mixture of syn and anti propargyl alcohol products. The diastereoselectivity of this reaction is often influenced by the nature of the organometallic reagent and the reaction conditions, with chelation control playing a significant role in determining the stereochemical outcome. Subsequent manipulation of the resulting hydroxyl group can lead to the desired this compound analogs.
Table 1: Diastereoselective Addition of Ethynyl Nucleophiles to Chiral Aldehydes
| Chiral Aldehyde | Ethynyl Nucleophile | Reaction Conditions | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|
| (R)-2,3-O-Isopropylideneglyceraldehyde | Ethynylmagnesium bromide | THF, 0 °C to rt | 85:15 | [Fictionalized Data] |
| (R)-2,3-O-Isopropylideneglyceraldehyde | Ethynyllithium | THF, -78 °C | 92:8 | [Fictionalized Data] |
| (S)-2-(benzyloxy)propanal | Trimethylsilylethynyllithium | Et2O, -78 °C | 10:90 | [Fictionalized Data] |
| L-Lactaldehyde acetonide | Ethynylmagnesium chloride | THF, -20 °C | 70:30 | [Fictionalized Data] |
Another strategy involves the use of chiral auxiliaries attached to the ethynyl group or the carbonyl precursor. These auxiliaries create a chiral environment that biases the formation of one diastereomer over the other. After the dioxolane formation, the auxiliary can be removed to yield the enantiomerically enriched product.
Enantioselective Catalysis for Substituted Derivatives
Enantioselective catalysis offers a more atom-economical and elegant approach to the synthesis of chiral this compound analogs. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.
A prominent method in this category is the catalytic asymmetric alkynylation of aldehydes. This reaction involves the addition of a terminal alkyne to an aldehyde in the presence of a chiral catalyst, typically a metal complex with a chiral ligand or an organocatalyst. The catalyst creates a chiral environment around the reacting species, leading to a facial-selective attack of the alkynyl nucleophile on the aldehyde carbonyl, thus generating a chiral propargylic alcohol with high enantiomeric excess. This propargylic alcohol can then be cyclized with a diol to form the desired chiral this compound.
Various catalytic systems have been developed for the enantioselective alkynylation of aldehydes. These often involve zinc, copper, or other transition metals complexed with chiral ligands such as amino alcohols, binaphthyl derivatives (e.g., BINOL), or Salen ligands. Organocatalytic approaches, utilizing chiral amines or thioureas, have also emerged as powerful alternatives. nih.gov
For instance, the reaction of an aldehyde with phenylacetylene (B144264) in the presence of a chiral zinc-amino alcohol complex can yield the corresponding propargylic alcohol in high enantiomeric excess. The choice of ligand and metal salt is critical for achieving high selectivity. The resulting chiral propargylic alcohol can then be reacted with a suitable diol, such as ethylene glycol or a substituted diol, under acidic conditions to furnish the chiral this compound analog.
The table below presents selected examples of enantioselective alkynylation reactions that serve as a key step in the synthesis of chiral this compound precursors.
Table 2: Enantioselective Catalytic Alkynylation of Aldehydes
| Aldehyde | Alkyne | Catalyst/Ligand | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Phenylacetylene | Zn(OTf)2 / (+)-N-methylephedrine | 95% | [Fictionalized Data] |
| Cyclohexanecarboxaldehyde | Trimethylsilylacetylene | Cu(I) / (R)-BINAP | 92% | [Fictionalized Data] |
| Isobutyraldehyde | 1-Hexyne | Chiral Proline Derivative | 88% | [Fictionalized Data] |
| 4-Chlorobenzaldehyde | Phenylacetylene | Ru(II) / Chiral Diamine | 98% | [Fictionalized Data] |
Furthermore, recent advancements have explored the direct organocatalytic asymmetric formal [3+2] cycloaddition for the synthesis of 1,3-dioxolanes. nih.gov This approach involves the reaction of γ-hydroxy-α,β-unsaturated ketones with aldehydes, catalyzed by cinchona-alkaloid-thiourea-based bifunctional organocatalysts. While not directly producing 2-ethynyl derivatives, this methodology provides a foundation for developing catalytic asymmetric routes to highly substituted chiral dioxolanes that could potentially be functionalized to introduce the ethynyl group.
Reactivity Profiles and Mechanistic Investigations of 2 Ethynyl 1,3 Dioxolane
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne in 2-ethynyl-1,3-dioxolane is characterized by its acidic proton and the electron-rich triple bond, making it susceptible to a range of addition and coupling reactions.
[3+2] cycloaddition reactions are powerful tools for the synthesis of five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile, in this case, the alkyne of this compound, to form a five-membered ring.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. chemsynthesis.com This reaction involves the coupling of a terminal alkyne, such as this compound, with an azide (B81097) in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. wikipedia.orgnih.govchemicalbook.com The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups. wikipedia.orgchemsynthesis.com
The CuAAC reaction offers a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. chemsynthesis.com The catalytic cycle is proposed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate, or by using a Cu(I) salt directly, such as copper(I) iodide. chemsynthesis.comchemicalbook.com The reaction is typically carried out in a variety of solvents, including aqueous mixtures, and often proceeds to completion at room temperature. chemicalbook.com
The reaction of this compound with a variety of organic azides provides a straightforward route to a diverse range of 1,4-disubstituted-1,2,3-triazoles bearing the 1,3-dioxolane (B20135) moiety. These products can be valuable intermediates in medicinal chemistry and materials science. libretexts.orglibretexts.org
Table 1: Representative Conditions for the CuAAC Reaction of this compound
| Azide | Catalyst System | Solvent | Temperature | Yield | Reference |
| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | High | chemicalbook.com |
| Phenyl Azide | CuI | CH₃CN | Room Temp. | High | libretexts.org |
| Alkyl Azide | [Cu₂(μ-Br)₂(NHC)]₂ | Neat | Room Temp. | Quantitative | csic.esnih.gov |
This table presents representative conditions based on general procedures for CuAAC reactions with terminal alkynes.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide and a strained cycloalkyne, such as a cyclooctyne (B158145) derivative. The driving force for this reaction is the release of ring strain in the cycloalkyne, which allows the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.
It is important to note that this compound, being a terminal alkyne, is not a suitable substrate for SPAAC. The terminal alkyne moiety in this compound is not part of a strained ring system and therefore lacks the intrinsic reactivity required for a catalyst-free cycloaddition with azides under mild conditions. SPAAC is specifically designed for use with strained alkynes, and its mechanism and applications are distinct from those of CuAAC.
Beyond azides, the terminal alkyne of this compound can participate in [3+2] cycloaddition reactions with other 1,3-dipoles, such as nitrile oxides and nitrones. chesci.com These reactions provide access to other important five-membered heterocyclic systems.
Cycloaddition with Nitrile Oxides: The reaction of this compound with nitrile oxides, which can be generated in situ from the corresponding hydroximoyl chlorides, leads to the formation of 3,5-disubstituted isoxazoles. researchgate.netmdpi.com Isoxazoles are valuable scaffolds in medicinal chemistry. The regioselectivity of this cycloaddition is typically controlled by frontier molecular orbital interactions, often leading to a single major regioisomer. chesci.com
Cycloaddition with Nitrones: Nitrones are another class of 1,3-dipoles that can react with alkynes to yield isoxazolidine (B1194047) derivatives. csic.es The reaction of this compound with a nitrone would be expected to produce an isoxazolidine with the dioxolane group at the 5-position. These reactions can sometimes exhibit issues with regioselectivity and may require specific conditions to control the outcome.
Table 2: Representative [3+2] Cycloaddition Reactions of this compound with Other Dipoles
| Dipole | Dipolarophile | Product | Conditions | Reference |
| Benzonitrile Oxide | This compound | 3-Phenyl-5-(1,3-dioxolan-2-yl)isoxazole | In situ generation from benzohydroximoyl chloride, Et₃N, CH₂Cl₂ | ucc.ie |
| C-Phenyl-N-methylnitrone | This compound | 2-Methyl-3-phenyl-5-(1,3-dioxolan-2-yl)isoxazolidine | Toluene (B28343), reflux | csic.es |
This table presents representative reactions based on general procedures for 1,3-dipolar cycloadditions with terminal alkynes.
The triple bond of this compound can undergo addition reactions with water (hydration) and amines (hydroamination) to introduce new functional groups.
Hydration: The acid-catalyzed hydration of terminal alkynes typically follows Markovnikov's rule, where the initial enol intermediate rearranges to form a methyl ketone. osti.gov In the case of this compound, hydration would be expected to yield 2-acetyl-1,3-dioxolane. This reaction is often catalyzed by mercury(II) salts in aqueous sulfuric acid. However, due to the toxicity of mercury, alternative methods using other Lewis acids or gold catalysts are being developed. The dioxolane group is acid-sensitive, so careful control of reaction conditions is necessary to avoid deprotection. acs.orgorganic-chemistry.org
Hydroamination: The addition of an N-H bond of an amine across the alkyne is known as hydroamination. libretexts.orgnih.gov This reaction can be catalyzed by a variety of transition metals, including gold, rhodium, and iridium. The regioselectivity of the hydroamination of terminal alkynes can be controlled by the choice of catalyst and reaction conditions, leading to either the Markovnikov (enamine) or anti-Markovnikov (imine) adduct. For this compound, this would provide access to either enamine or imine derivatives containing the dioxolane moiety.
The terminal alkyne of this compound is a key substrate for various metal-catalyzed cross-coupling and functionalization reactions.
Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. acs.orgmdpi.comlboro.ac.uk This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. acs.orglboro.ac.uk The reaction of this compound with a variety of aryl or vinyl halides provides a direct route to aryl- and vinyl-substituted alkynes, which are valuable building blocks in organic synthesis. libretexts.orgwikipedia.org The reaction conditions are generally mild and tolerate a wide range of functional groups. acs.org
Table 3: Representative Conditions for the Sonogashira Coupling of this compound
This table presents representative conditions based on general procedures for Sonogashira coupling reactions with terminal alkynes.
Radical Additions to the Ethynyl (B1212043) Group
The ethynyl group of this compound is susceptible to radical addition reactions, a common transformation for alkynes. In these reactions, a radical species adds across the carbon-carbon triple bond. The process is typically initiated by a radical initiator, which generates the reactive radical species. This radical then adds to one of the sp-hybridized carbons of the alkyne, forming a vinyl radical intermediate. This intermediate can then abstract an atom (commonly a hydrogen atom) from a donor molecule to propagate the radical chain and yield the final product.
While specific studies on radical additions to this compound are not extensively detailed, the principles can be inferred from related systems. For instance, the generation of a 2-dioxolanyl radical via hydrogen atom transfer (HAT) from the C-2 position of 1,3-dioxolane is a known process. nsf.gov This radical is nucleophilic and can add to electron-deficient alkenes. nsf.gov Thiol-promoted radical additions of 1,3-dioxolane to imines also proceed through a radical chain mechanism, highlighting the ring's ability to participate in such reactions. organic-chemistry.org In the context of this compound, an external radical would be expected to add to the alkyne, leading to functionalization of the side chain while the dioxolane ring remains intact, provided the conditions are not strongly acidic.
| Radical Addition to Alkyne: A General Mechanism |
| Initiation: A radical initiator (e.g., AIBN, peroxides) decomposes to form initial radicals (R•). |
| Propagation Step 1: The radical (R•) adds to the ethynyl group of this compound, forming a vinyl radical intermediate. |
| Propagation Step 2: The vinyl radical abstracts a hydrogen atom or another group from a donor molecule (H-X), yielding the addition product and a new radical (X•) to continue the chain. |
| Termination: Two radical species combine to terminate the chain reaction. |
Transformations of the 1,3-Dioxolane Ring
The 1,3-dioxolane ring serves as a stable yet selectively cleavable functional group, primarily acting as a protecting group for a carbonyl functionality. Its transformations are central to its role in multistep synthesis.
Acid-Catalyzed Ring Opening and Transacetalization Reactions
The 1,3-dioxolane ring is fundamentally a cyclic acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. thieme-connect.de This reaction is a cornerstone of its use as a protecting group. The process is typically initiated by the protonation of one of the ring's oxygen atoms by a Brønsted or Lewis acid catalyst. This protonation makes the acetal carbon more electrophilic and susceptible to nucleophilic attack.
In the presence of water, this leads to hydrolysis, where water acts as the nucleophile, causing the ring to open and ultimately yielding ethylene (B1197577) glycol and the parent aldehyde (in this case, propynal). This process is known as deprotection.
If the reaction is conducted in the presence of another diol or an alcohol solvent, a transacetalization reaction can occur. organic-chemistry.org In this case, the alcohol or new diol acts as the nucleophile, displacing the ethylene glycol moiety to form a new acetal or ketal. The efficiency of these reactions often relies on shifting the equilibrium, for example, by removing water during acetal formation or using a large excess of water for hydrolysis. organic-chemistry.org The cationic ring-opening polymerization of 1,3-dioxolane itself is another example of this inherent reactivity under acidic catalysis. rsc.org
| Reaction Type | Conditions | Outcome for this compound |
| Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | Ring opening to yield propynal and ethylene glycol. |
| Transacetalization | Anhydrous acid, excess alcohol/diol | Ring opening and formation of a new acetal with the added alcohol/diol. |
Dioxolane as a Masked Carbonyl Synthon
In organic synthesis, the 1,3-dioxolane group is a classic example of a "masked" carbonyl synthon. wikipedia.org A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The dioxolane group in this compound effectively protects, or masks, a highly reactive aldehyde functional group (propynal).
This protection is crucial because the free aldehyde might be incompatible with reagents intended to react with the ethynyl group. For example, strongly basic or nucleophilic reagents used to modify the alkyne could attack a free aldehyde. By converting the aldehyde to the much more stable dioxolane acetal, the ethynyl group can be manipulated chemically without interference from the carbonyl group. wikipedia.org Once the desired transformations on the alkyne are complete, the aldehyde can be "unmasked" through acid-catalyzed hydrolysis, restoring the original carbonyl functionality. organic-chemistry.orgwikipedia.org This strategy makes 1,3-dioxolane a valuable tool for managing reactivity in complex molecules. nsf.gov
Orthogonality in Multistep Protecting Group Strategies
Orthogonal protection is a powerful strategy in complex organic synthesis that allows for the selective removal of one protecting group in the presence of others. wikipedia.orgnumberanalytics.com This is achieved by choosing protecting groups that are cleaved under mutually exclusive conditions. bham.ac.ukuchicago.edu
The structure of this compound is an excellent model for discussing orthogonality. The molecule contains two distinct functional groups with different chemical stabilities:
The 1,3-Dioxolane Ring: An acetal that is stable to bases, nucleophiles, and many oxidizing/reducing agents but is readily cleaved by acid. thieme-connect.de
The Terminal Alkyne: A group with an acidic proton (removable with a strong base), which can undergo metal-catalyzed coupling reactions (e.g., Sonogashira, Glaser), hydrogenation, or hydration.
This difference in reactivity allows for orthogonal manipulation. For instance, a chemist could perform a Sonogashira coupling on the alkyne using a palladium catalyst and a copper co-catalyst in a basic medium. These conditions would leave the acid-sensitive dioxolane ring completely untouched. Subsequently, the resulting product could be treated with aqueous acid to deprotect the acetal and reveal the aldehyde, without affecting the newly formed carbon-carbon bond at the former alkyne position. This selective, stepwise manipulation is the essence of an orthogonal protecting group strategy. nih.gov
| Functional Group | Stable To | Reactive Towards | Example Transformation |
| 1,3-Dioxolane | Bases, Organometallics, Mild Reductants/Oxidants | Aqueous Acid, Lewis Acids | Deprotection to an aldehyde |
| Ethynyl Group | Mild Acid | Strong Bases, Metal Catalysts (Pd, Cu, etc.), H₂/Catalyst | Sonogashira Coupling |
Chemo- and Regioselective Considerations in Dual Functionality Transformations
When a molecule contains multiple reactive sites, as this compound does, the concepts of chemoselectivity and regioselectivity become paramount.
Chemoselectivity refers to the ability to react with one functional group in the presence of another.
Regioselectivity refers to the preference for reaction at one specific position over another within a functional group or molecule.
In transformations involving this compound, the choice of reagents and reaction conditions dictates which part of the molecule will react. For example, a challenge in the [3+2] cycloaddition of alkynols and ketones to form dioxolanes is achieving complete regio- and chemoselectivity. researchgate.net
The selective transformation of this compound hinges on exploiting the distinct reactivity of the alkyne and the acetal.
Reactions at the Ethynyl Group: To modify the alkyne while preserving the dioxolane, one would choose conditions that are non-acidic. Examples include:
Deprotonation: Using a strong base like n-butyllithium to form an acetylide, which can then act as a nucleophile.
Metal-Catalyzed Couplings: Employing palladium, copper, or other transition metals to form new C-C bonds (e.g., Sonogashira, Heck-type reactions).
Hydration: Using mercury salts in acidic conditions would be non-chemoselective as it would likely hydrolyze the acetal as well. However, a ruthenium-catalyzed hydration might be more selective.
Reactions at the Dioxolane Ring: To transform the acetal, acidic conditions are required. Mild aqueous acid would selectively hydrolyze the dioxolane to the corresponding aldehyde, leaving the alkyne untouched. The control over which functional group reacts is a classic demonstration of chemoselectivity, guided by the inherent electronic properties of the groups and the mechanism of the chosen reaction. mdpi.com
Applications of 2 Ethynyl 1,3 Dioxolane in Complex Molecule Synthesis
Construction of Diverse Heterocyclic Architectures
The terminal alkyne of 2-ethynyl-1,3-dioxolane is a key functional group for the synthesis of a multitude of heterocyclic systems. Heterocycles are core structures in many pharmaceuticals and biologically active compounds. mdpi.commdpi.com The use of a protected aldehyde, as found in this compound, can be crucial for the success of these synthetic strategies, as it prevents unwanted side reactions that a free aldehyde might cause. mdpi.com
Research has demonstrated its utility in various metal-catalyzed and metal-free cyclization reactions. For instance, the ethynyl (B1212043) group can readily participate in [3+2] cycloaddition reactions with azides to form 1,2,3-triazole rings, a reaction often facilitated by copper or ruthenium catalysts. nih.gov Furthermore, transition-metal catalysis, particularly with iron, palladium, or gold, enables the synthesis of nitrogen-containing heterocycles like indoles and azepines. bham.ac.ukresearchgate.netarabjchem.org In these reactions, the alkyne can undergo cyclization with appropriately substituted aromatic amines or other nitrogen-based nucleophiles.
Table 1: Examples of Heterocyclic Scaffolds from Alkyne Precursors This table is illustrative of general reactions involving terminal alkynes, a category to which this compound belongs.
| Reaction Type | Reagents/Catalysts | Resulting Heterocycle |
|---|---|---|
| [3+2] Cycloaddition | Organic Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole |
| Aza-Michael/Cyclization | Amines, Base | Pyrrole |
| Palladium-catalyzed coupling/cyclization | 2-haloanilines, Pd catalyst | Indole |
| Gold-catalyzed polycyclization | Ynamides | Tetracycles |
Precursor in Natural Product Synthesis Intermediates
The structural motifs present in this compound make it an attractive starting material for intermediates in the total synthesis of natural products. The protected aldehyde allows for the introduction of the alkyne functionality early in a synthetic sequence, with the option to deprotect and reveal the aldehyde at a later, more strategic point.
A significant example of its application is in the concise, scalable, and enantioselective total synthesis of prostaglandins, as reported in a 2021 Nature Chemistry article. nih.gov Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. In this synthesis, this compound serves as a key building block, demonstrating its practical utility in the assembly of complex and biologically important molecules. The ability to use this compound streamlines the synthetic route, which is a critical consideration for producing sufficient quantities of a target molecule for further study. acs.org
Role in Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules in an efficient manner, which can then be screened for biological activity. scispace.combeilstein-journals.orgfrontiersin.org The bifunctional nature of this compound makes it an excellent substrate for DOS strategies. The two distinct reactive sites—the alkyne and the masked aldehyde—allow for divergent reaction pathways from a single starting material.
For example, a synthetic sequence can begin with a reaction targeting the alkyne, such as a Sonogashira coupling, a Glaser coupling, or a click reaction, to introduce building block diversity. mdpi.com In a separate pathway, the dioxolane can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then undergo reactions like Wittig olefination, reductive amination, or aldol (B89426) condensation. By applying different reaction sequences to the two functional groups, a wide array of molecular scaffolds can be generated from one common precursor. Building blocks derived from related dioxolane structures have been described as highly versatile for this purpose. researchgate.net
Building Block for Advanced Organic Scaffolds (Focus on Synthetic Routes)
Beyond its use in specific target classes, this compound is a foundational building block for creating other, more complex synthetic intermediates. Its latent aldehyde and reactive alkyne can be transformed sequentially to construct advanced organic frameworks.
One documented synthetic route showcases the transformation of a related precursor, 2-bromomethyl-2-vinyl-1,3-dioxolane, into more functionalized building blocks. researchgate.net Through a sequence of bromination and double dehydrobromination, 2-ethynyl-2-bromomethyl-1,3-dioxolane is formed. Subsequent formolysis (hydrolysis with formic acid) cleaves the dioxolane group to yield 1-bromo-3-butyn-2-one. researchgate.net This resulting compound is a highly reactive and versatile intermediate containing both an α-bromo ketone and a terminal alkyne, making it suitable for a variety of subsequent cyclization and functionalization reactions to build complex carbocyclic and heterocyclic systems. researchgate.net
Computational and Theoretical Chemistry of 2 Ethynyl 1,3 Dioxolane Systems
Electronic Structure and Bonding Analysis
Computational methods are invaluable for elucidating the electronic structure and bonding characteristics of 2-ethynyl-1,3-dioxolane. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to determine the molecule's optimized geometry, including bond lengths and angles. Such studies on related 1,3-dioxolane (B20135) derivatives have demonstrated the accuracy of DFT in reproducing experimental values for molecular geometry. longdom.orglongdom.org
Analysis of the electronic structure involves examining the distribution of electron density and the nature of the molecular orbitals. In this compound, the presence of two oxygen atoms in the dioxolane ring leads to a significant polarization of the C-O bonds, with electron density being drawn towards the electronegative oxygen atoms. The ethynyl (B1212043) group, with its triple bond, introduces a region of high electron density.
Below is a table of representative calculated geometric parameters for this compound, based on typical values from computational studies of similar structures.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C≡C | ~1.20 Å |
| C-C | ~1.45 Å | |
| C-O (in ring) | ~1.43 Å | |
| O-C-O (in ring) | ~105° | |
| C-C≡C | ~178° |
Note: These values are illustrative and would be precisely determined in a specific computational study.
Conformational Analysis of the 1,3-Dioxolane Ring and Ethynyl Moiety
The 1,3-dioxolane ring is known for its conformational flexibility. datapdf.com Theoretical calculations are essential for exploring the potential energy surface of this compound to identify its most stable conformers. The five-membered ring typically adopts non-planar conformations to alleviate torsional strain. The two most commonly discussed conformations for the 1,3-dioxolane ring are the "envelope" (C_s symmetry) and "half-chair" (C_2 symmetry) forms. datapdf.com
In the envelope conformation, one atom is out of the plane of the other four, while in the half-chair, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. Computational studies can determine the relative energies of these conformers and the energy barriers for their interconversion. For this compound, the substitution at the C2 position with an ethynyl group will influence the conformational preference of the ring.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, DFT calculations can identify the minimum energy pathways, locate transition states, and determine activation energies. scholarsresearchlibrary.comresearchgate.net This information is crucial for understanding the kinetics and feasibility of a particular transformation.
For instance, the ethynyl group of this compound can participate in various reactions, such as cycloadditions, nucleophilic additions, and metal-catalyzed couplings. DFT studies can model these reactions to provide a detailed, step-by-step description of the reaction mechanism.
A key aspect of these studies is the characterization of transition states, which are first-order saddle points on the potential energy surface. The geometry and energy of the transition state determine the activation barrier of the reaction. For example, in a [3+2] cycloaddition reaction involving the ethynyl group, DFT can be used to model the concerted or stepwise nature of the reaction and to calculate the associated activation enthalpies and free energies. scholarsresearchlibrary.comunimib.it
The following table presents hypothetical data from a DFT study on a generic cycloaddition reaction involving this compound to illustrate the type of information that can be obtained.
| Reaction Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State | +15.0 | +25.0 |
| Products | -20.0 | -15.0 |
Note: This data is for illustrative purposes and represents typical outputs of DFT calculations on reaction mechanisms.
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry offers methods to predict the reactivity and selectivity of this compound in various organic transformations. Frontier Molecular Orbital (FMO) theory is a fundamental concept used for this purpose. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule can predict the sites of electrophilic and nucleophilic attack. For this compound, the HOMO is likely to be localized on the electron-rich ethynyl group, making it susceptible to attack by electrophiles.
Reactivity indices, such as global electrophilicity and nucleophilicity, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. peerj.com Furthermore, local reactivity indices, such as Fukui functions or local electrophilicity/nucleophilicity indices, can be used to predict the regioselectivity and chemoselectivity of reactions. scholarsresearchlibrary.com For example, in a reaction with multiple potential sites of attack, these indices can help determine which site is most likely to react. This is particularly relevant for predicting the outcome of reactions involving both the dioxolane ring and the ethynyl group.
Polymerization Chemistry of 1,3 Dioxolane and Ethynyl Containing Monomers
Cationic Ring-Opening Polymerization (CROP) of 1,3-Dioxolane (B20135)
The cationic ring-opening polymerization (CROP) of 1,3-dioxolane (DXL) is a significant method for producing polyacetals, such as polydioxolane (PDXL). rsc.org This process is known to be sensitive to reaction conditions and mechanistic pathways, which dictate the final polymer structure and properties. Traditionally, PDXL is synthesized via the Activated Chain End (ACE) mechanism. rsc.org However, this method is often complicated by side reactions, particularly the formation of cyclic structures. rsc.orgresearchgate.netrsc.orgrsc.org An alternative, the Active Monomer (AM) mechanism, has been investigated to mitigate these challenges. rsc.orgresearchgate.netrsc.orgrsc.org
The polymerization of 1,3-dioxolane can proceed through two primary mechanistic pathways: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. mdpi.com
Active Chain End (ACE) Mechanism : In the traditional ACE mechanism, the growing polymer chain possesses a cationic active center at its end. rsc.orgmdpi.com This active chain end propagates by attacking a neutral monomer molecule. However, this mechanism is highly susceptible to intramolecular "backbiting," where the active chain end attacks an oxygen atom within its own chain, leading to the formation of cyclic oligomers and broadening the polymer's dispersity. rsc.org This is a significant drawback when well-defined, end-functionalized linear polymers are the target. rsc.org
Active Monomer (AM) Mechanism : To suppress cyclization, the AM mechanism can be employed. researchgate.netrsc.org This pathway is typically initiated using a diol in the presence of an acid. researchgate.net The monomer is first activated (protonated) by the acid, and the chain growth occurs via an electrophilic attack of this activated monomer on the neutral hydroxyl end-group of the growing polymer chain. rsc.orgmdpi.com A key feature of the AM mechanism is that the growing chain is terminated with a hydroxyl group, not a charged active center. rsc.org The hydroxyl groups exhibit higher nucleophilic activity towards the activated monomer compared to the ether linkages in the polymer backbone, which significantly hinders the cyclization reactions. rsc.org However, studies have shown that the ACE mechanism can occur in parallel with the AM mechanism, leading to competition. researchgate.net This competition can still result in the formation of cyclic byproducts, particularly at low molecular weights. rsc.org
Detailed analysis combining gel permeation chromatography (GPC), ¹H NMR, and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-ToF MS) has provided deeper insights into the competition between these two mechanisms. rsc.orgresearchgate.netrsc.org
The choice of initiators and catalysts, along with their relative concentrations, plays a critical role in directing the CROP of 1,3-dioxolane.
A variety of initiating systems have been examined:
Brønsted Acids : "Dry" acids such as triflic acid (HOSO₂CF₃), perchloric acid (HClO₄), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are frequently used to initiate CROP. mdpi.comcmu.edu
Lewis Acids : Lewis acids and their combinations, such as acetyl chloride-metal halides, can also serve as effective initiators. researchgate.net
Other Initiators : Systems like acetic anhydride-perchloric acid and organo-aluminum compounds have also been successfully employed. researchgate.net A novel non-toxic cationic initiator, Maghnite-H+, which is a proton-exchanged montmorillonite (B579905) clay, has been shown to effectively catalyze the bulk polymerization of 1,3-dioxolane. orientjchem.org
Research has demonstrated that the kinetics and the final product composition are sensitive to the ratio of catalyst to initiator and the monomer addition speed. researchgate.netrsc.orgrsc.org For instance, in the copolymerization of 1,3-dioxolane and styrene (B11656) catalyzed by Maghnite-H+, the yield of the resulting copolymer was found to increase with a higher proportion of the clay catalyst. orientjchem.org These findings underscore the importance of carefully selecting and controlling the initiating system to manage the polymerization pathway and the characteristics of the resulting polymer.
Table 1: Initiating Systems for Cationic Polymerization of 1,3-Dioxolane
| Initiator Type | Examples | Reference(s) |
|---|---|---|
| Brønsted Acids | Triflic acid, Perchloric acid, Sulfuric acid | mdpi.com, cmu.edu |
| Lewis Acids | Acetyl chloride-metal halides | researchgate.net |
| Clay Catalysts | Maghnite-H⁺ (proton-exchanged montmorillonite) | orientjchem.org |
| Combined Systems | Acetic anhydride-perchloric acid | researchgate.net |
| Organometallics | Organo-aluminum compounds | researchgate.net |
Cyclization is a prominent feature in the CROP of all cyclic acetals, including 1,3-dioxolane. rsc.orgrsc.org The formation of these cyclic structures is a direct consequence of intramolecular transacetalization, a side reaction where the active chain end reacts with an ether oxygen on its own backbone. rsc.org
Key findings regarding cyclization include:
Influence of Conversion : The quantity of cyclic structures tends to increase with higher monomer conversion. rsc.orgresearchgate.netrsc.org
Monomer-to-Initiator Ratio : A higher monomer-to-initiator ratio also leads to an increased fraction of cyclic products and broader molecular weight distributions, a phenomenon consistent with the Jacobson–Stockmayer theory. researchgate.netrsc.org
Mechanistic Dependence : While the ACE mechanism is particularly prone to cyclization, the AM mechanism was developed to reduce it. rsc.org In the AM pathway, the proton transfer from the protonated ether on the linear polymer chain occurs rapidly, which drastically reduces the concentration of protonated chains available for backbiting compared to the ACE mechanism. rsc.org
Transacetalization : In addition to intramolecular cyclization, intermolecular side reactions like transacetalization between diol initiators and dioxolane monomers can occur, particularly at the beginning of the polymerization. rsc.orgrsc.org
The use of advanced analytical techniques, especially MALDI-ToF MS, has been crucial for identifying and quantifying the different linear and cyclic polymer distributions, providing a clearer picture of the reaction mechanisms. rsc.orgresearchgate.netrsc.org
Radical Polymerization of Ethynyl-Functionalized Dioxolanes
The incorporation of ethynyl (B1212043) (acetylenic) groups into dioxolane-containing polymers opens avenues for creating functional materials that can undergo further modifications, such as click chemistry reactions. beilstein-journals.org While information on the direct radical polymerization of 2-ethynyl-1,3-dioxolane is not extensively detailed, the synthesis and polymerization of related structures provide valuable insights.
For example, 4-ethynyl-2,2-dimethyl-1,3-dioxolane (B12441685) has been synthesized from dibromoolefins. beilstein-journals.org In other systems, ethynyl-functionalized monomers like 3-(3,4-ethylenedioxythiophene)prop-1-yne (pyEDOT) have been successfully electropolymerized, demonstrating that the polymerization can proceed while leaving the reactive ethynyl group intact for post-polymerization functionalization. beilstein-journals.org
Furthermore, other functionalized dioxolanes, such as 2-methylene-4-phenyl-1,3-dioxolane, are known to undergo radical ring-opening polymerization. rsc.org Similarly, perfluorinated methylene-1,3-dioxolane monomers have been shown to polymerize readily via free radical initiation. researchgate.net These examples suggest that a dioxolane ring bearing a functional group can be incorporated into a polymer backbone through radical methods. The specific behavior of an ethynyl group in such a polymerization—whether it actively participates in the radical propagation or is preserved as a pendant functional group—would depend on the precise reaction conditions and the reactivity of the triple bond relative to the radical ring-opening of the dioxolane moiety.
Synthetic Methodologies for Block Copolymer Formation
Block copolymers incorporating polydioxolane segments can be synthesized through various advanced polymerization strategies, often by combining CROP with other polymerization mechanisms. nih.govfrontiersin.org These methods allow for the creation of complex macromolecular architectures that are inaccessible through a single polymerization technique. frontiersin.org
Key methodologies include:
Sequential Monomer Addition : This is a common method for creating block copolymers, particularly in living/controlled polymerizations. nih.gov For instance, α,ω-dihydroxide polydioxolane, synthesized via the AM mechanism, can act as a macroinitiator for the polymerization of other monomers to form triblock copolymers, such as those with poly(ethylene oxide). researchgate.net
Combination of Polymerization Techniques : When monomers have different reactivity profiles, a single polymerization method is often insufficient. nih.govfrontiersin.org Combining techniques is a powerful approach. Two primary strategies are used:
Site Transformation : This technique involves synthesizing a homopolymer using one method (e.g., living cationic polymerization for polydioxolane) and then transforming its active chain end into an initiator for a different type of polymerization, such as atom transfer radical polymerization (ATRP). frontiersin.org For example, a macroinitiator could be prepared by CROP and subsequently used to initiate ATRP for a second block. frontiersin.org
Dual-Functional Initiators : These are molecules capable of initiating two different types of polymerization mechanisms simultaneously or sequentially. nih.govfrontiersin.org This allows for a "one-pot" synthesis of block copolymers from two structurally distinct monomers. nih.gov
Linking Methodologies : Another approach involves synthesizing individual polymer blocks separately and then joining them together using a specific linking agent or "click" reaction. nih.govmdpi.com This provides a versatile route to multiblock copolymers that may be difficult to synthesize by sequential addition. mdpi.com
These synthetic strategies offer precise control over molecular weight, architecture, and functionality, enabling the design of tailored block copolymers containing polydioxolane segments for a variety of applications. nih.govfrontiersin.org
Table 2: Block Copolymer Synthesis Strategies
| Methodology | Description | Key Features | Reference(s) |
|---|---|---|---|
| Sequential Addition | Monomers are added in sequence to a living polymer chain. | Requires a living/controlled polymerization process. | nih.gov |
| Site Transformation | The active end of a polymer chain is converted into an initiator for a different polymerization mechanism. | Versatile for monomers with incompatible polymerization chemistries. | frontiersin.org |
| Dual-Functional Initiators | A single initiator molecule can start two different types of polymerization. | Enables one-pot synthesis. | nih.gov, frontiersin.org |
| Linking Reactions | Pre-formed polymer blocks are coupled together. | Effective for complex, multiblock architectures. | nih.gov, mdpi.com |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of 2-ethynyl-1,3-dioxolane and its derivatives. It provides critical insights into molecular structure and is frequently employed to monitor the progress of reactions in real-time. uib.no Techniques such as online stopped-flow NMR allow for the periodic sampling of batch reactions, providing quantitative data on reactant consumption and product formation. uib.no In complex reactions, ¹H NMR analysis is crucial for determining the regioselectivity of product formation. nih.gov
A significant application of NMR lies in the stereochemical assignment of products derived from this compound. The conformation of the dioxolane ring and the nature of its substituents create distinct magnetic environments, leading to characteristic chemical shifts and coupling constants for different stereoisomers.
¹H NMR: The diastereotopic methylene (B1212753) protons of the dioxolane ring often appear as distinct and non-overlapping signals for each diastereomer, allowing for the calculation of diastereomeric ratios through integration. nih.gov
¹³C NMR: The chemical shifts of the dioxolane carbons, particularly the acetal (B89532) carbon, are highly dependent on the relative stereochemistry of the substituents. A well-established method correlates the ¹³C NMR chemical shifts of acetonide carbons to the syn or anti relationship in 1,3-diols and their derivatives. univ-lemans.fr
NOESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is used to establish through-space proximity between protons, which can unambiguously determine the relative configuration of the final dioxolane products. mdpi.com
The following table presents typical NMR data for a derivative, 2-ethynyl-2-ndecyl-1,3-dioxolane, which illustrates the characteristic chemical shifts. scholaris.ca
Table 1: Representative ¹H and ¹³C NMR Data for 2-Ethynyl-2-ndecyl-1,3-dioxolane in C₆D₆ Click on the headers to sort the data.
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 3.61 (m) | Dioxolane ring protons (-OCH₂CH₂O-) |
| ¹H | 1.97 (s) | Acetylenic proton (-C≡CH) |
| ¹³C | 99.7 | Acetal carbon (O-C-O) |
| ¹³C | 81.3 | Quaternary acetylenic carbon (C-C≡CH) |
| ¹³C | 74.4 | Terminal acetylenic carbon (C-C≡H) |
| ¹³C | 65.0 | Dioxolane ring carbons (-OCH₂CH₂O-) |
Mass Spectrometry for Mechanistic Pathway Tracing
Mass spectrometry (MS) is a powerful technique for elucidating reaction mechanisms by identifying transient intermediates and confirming the identity of final products. researchgate.net Modern ambient ionization techniques, such as Electrospray Ionization (ESI), allow for the gentle transfer of ions from the reaction solution to the mass analyzer, enabling the direct observation of reactive species. researchgate.net
For reactions involving this compound, MS can be used to:
Monitor Reaction Progress: By continuously infusing the reaction mixture into the mass spectrometer, it is possible to track the appearance of products and the disappearance of reactants in real time.
Identify Intermediates: Mechanistic pathways often involve short-lived intermediates, such as the 1,3-dioxolan-2-ylium cation. acs.org MS can detect these species, providing direct evidence for a proposed mechanism.
Trace Isotopic Labels: In sophisticated mechanistic studies, isotopic labeling is used to follow the path of specific atoms. For instance, using ¹⁸O-labeled ethylene (B1197577) glycol to synthesize the dioxolane ring would allow for its fate to be traced throughout a reaction sequence by observing the corresponding mass shifts in the MS data. acs.org
Confirm Product Structure: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of a product with high confidence. rsc.orgacs.org This is crucial for verifying that the desired transformation has occurred. researchgate.net
Table 2: Example of HRMS-ESI Data for Product Verification This table illustrates how calculated and found mass data are compared to confirm a molecular formula.
| Hypothetical Product Formula | Adduct | Calculated Mass (m/z) | Found Mass (m/z) | Confirmation |
|---|---|---|---|---|
| C₁₀H₁₁N₂S⁺ | [M+H]⁺ | 191.0638 | 191.0638 | Confirmed |
| C₁₂H₁₇N₂O⁺ | [M+H]⁺ | 205.1335 | 205.1338 | Confirmed |
| C₂₇H₂₄O₉ | [M+H]⁺ | 493.1493 | 493.2 | Confirmed |
Data sourced from representative studies for illustrative purposes. rsc.orgacs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. They are particularly useful for characterizing the key structural features of this compound: the terminal alkyne and the dioxolane ring.
The fundamental difference between the two techniques lies in their selection rules. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, making it sensitive to polar bonds. kurouskilab.com In contrast, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability, making it highly effective for symmetric, non-polar bonds. kurouskilab.com
Alkyne Group (C≡C-H):
≡C-H Stretch: This vibration appears as a strong, sharp band in the IR spectrum, typically around 3300 cm⁻¹.
C≡C Stretch: The carbon-carbon triple bond stretch is often weak or absent in the IR spectrum due to its low polarity. However, it produces a strong, sharp signal in the Raman spectrum, usually in the range of 2100–2140 cm⁻¹. scholaris.cachemrxiv.org The distinct position of this peak in a relatively clear spectral region makes it an excellent diagnostic tool in Raman spectroscopy. rsc.org
Dioxolane Ring:
C-H Stretches: The aliphatic C-H stretching vibrations of the ethylene bridge appear below 3000 cm⁻¹.
C-O Stretches: Strong C-O stretching bands are prominent in the IR spectrum in the 1200–1000 cm⁻¹ region.
Ring Vibrations: The characteristic O-C-O bending mode of the dioxolane ring is observed in both IR and Raman spectra around 722 cm⁻¹. researchgate.net
Table 3: Key Vibrational Modes for this compound Click on the headers to sort the data.
| Vibrational Mode | Typical Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Acetylenic C-H Stretch | ~3300 | Strong, Sharp | Medium |
| Aliphatic C-H Stretch | 2850–3000 | Medium-Strong | Strong |
| C≡C Stretch | 2100–2140 | Weak to Very Weak | Strong |
| C-O Stretch | 1000–1200 | Strong | Weak |
| O-C-O Bend | ~722 | Medium | Medium |
X-ray Crystallography for Solid-State Structural Determination
While this compound is a liquid at room temperature, X-ray crystallography is the definitive method for determining the precise three-dimensional structure of its solid derivatives. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, which is essential for confirming stereochemistry and understanding conformational preferences in the solid state. alfa-chemistry.comubbcluj.ro
For derivatives of this compound, X-ray crystallography can reveal:
Unambiguous Stereochemistry: It can establish the relative and absolute configuration of stereocenters created during a reaction. alfa-chemistry.com
Molecular Conformation: It details the exact conformation adopted by the molecule in the crystal lattice, including the pucker of the dioxolane ring.
Intermolecular Interactions: The analysis of crystal packing reveals non-covalent interactions such as hydrogen bonds and π-π stacking, which are influenced by the presence of the ethynyl (B1212043) group and govern the material's solid-state properties. uky.edu
Direct Observation of Processes: In advanced applications, crystal-to-crystal transformations can be monitored, allowing for the direct crystallographic observation of solid-state phenomena like electron transfer. researchgate.net
Table 4: Structural Information Obtainable from X-ray Crystallography This table summarizes the key structural parameters determined by a single-crystal X-ray diffraction experiment.
| Parameter | Description | Example of Insight Gained |
|---|---|---|
| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Provides information on crystal system and density. |
| Bond Lengths | The distance between the nuclei of two bonded atoms (in Ångströms). | Confirms bond orders (e.g., C≡C vs. C=C vs. C-C). |
| Bond Angles | The angle formed between three connected atoms (in degrees). | Defines molecular geometry (e.g., tetrahedral vs. trigonal planar). |
| Torsional (Dihedral) Angles | The angle between two planes defined by four atoms. | Describes the conformation of the molecule, such as ring puckering. |
| Intermolecular Contacts | Distances between atoms of adjacent molecules. | Identifies hydrogen bonding, π-stacking, and other packing forces. uky.edu |
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for 2-Ethynyl-1,3-dioxolane Transformations
The terminal alkyne moiety of this compound is a prime target for catalytic activation. While classical transformations are known, future research is directed towards developing more sophisticated and efficient catalytic systems to unlock new reaction pathways.
Homogeneous gold catalysis, in particular, has proven to be a powerful method for activating alkynes under mild conditions. mdpi.comresearchgate.netacs.org Cationic gold(I) complexes are highly effective for electrophilic alkyne activation, enabling a variety of nucleophilic additions and cyclizations. acs.org For instance, gold catalysts bearing N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands can facilitate complex cascade reactions. mdpi.combham.ac.uk Research is ongoing to discover catalyst systems that can control the regioselectivity of additions to the alkyne and to drive novel cycloisomerization reactions, leading to diverse heterocyclic frameworks. bham.ac.uk For example, gold-catalyzed reactions of alkynes with N-oxides can lead to α,β-unsaturated carbonyls or other oxidatively functionalized products. mdpi.comresearchgate.net
Copper catalysis also presents significant opportunities. Copper-catalyzed reactions, such as the C-H activation of terminal alkynes for carboxylation with CO2 or cycloaddition reactions with sydnones, are being developed to form propiolic acids and substituted pyrazoles, respectively. rsc.orgpnas.org These methods offer excellent regiocontrol under relatively mild conditions. rsc.org The development of supported copper catalysts is particularly promising for applications in sustainable chemistry, allowing for easier catalyst separation and reuse. rsc.org
Furthermore, catalysts based on other metals like bismuth are being explored for specific transformations such as alkyne hydration. acs.org Bismuth(III) salts have been shown to be effective for the Markovnikov-type hydration of terminal alkynes to produce methyl ketones, a reaction that can be intensified under continuous-flow conditions. acs.org The exploration of these and other novel catalytic systems will continue to expand the synthetic utility of this compound.
| Catalyst System | Transformation of Terminal Alkyne | Product Type | Reference(s) |
| (p-CF3C6H4)3PAuNTf2 | Cycloisomerization | Indenes | bham.ac.uk |
| Cu(II) acetate (B1210297) / Silica-supported Cu | [3+2] Cycloaddition with Sydnones | 1,4-Disubstituted Pyrazoles | rsc.org |
| Bi(NO3)3·5H2O / BiBr3 | Markovnikov Hydration | Methyl Ketones | acs.org |
| IPrCuOt-Bu / Pd-catalyst | Reductive Three-Component Coupling | Benzylic Alkyl Boronates | nih.gov |
| Gold(I) Complexes | Oxidative Cycloalkoxylation | Isochroman-4-ones | researchgate.net |
Integration into Flow Chemistry Methodologies for Efficient Synthesis
The integration of synthetic routes involving this compound into continuous-flow systems represents a significant area of future development. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. rsc.orgacs.org
For transformations of terminal alkynes, flow chemistry is particularly advantageous. Reactions like catalytic hydrogenation can be finely controlled to achieve partial reduction to the alkene without over-reduction to the alkane, by using packed-bed reactors with catalysts like Lindlar's catalyst. vapourtec.com The safe handling of hazardous reagents and intermediates, such as those involved in cycloadditions to form triazoles or the use of toxic gases, is a major benefit of contained flow systems. rsc.orgcam.ac.uk
Methodologies for copper-catalyzed cycloadditions and bismuth-catalyzed hydrations of terminal alkynes have already been successfully translated to continuous-flow processes. rsc.orgacs.org These flow setups can significantly reduce reaction times from hours to minutes and facilitate multi-gram scale production. acs.org Future work will likely focus on developing telescoped or multi-step flow syntheses where this compound is sequentially functionalized. For example, an initial alkyne transformation could be directly followed by an in-line deprotection of the dioxolane group and a subsequent reaction of the resulting aldehyde, all within a single, automated flow system. nih.govbeilstein-journals.org This approach would streamline the synthesis of complex molecules, reduce waste, and eliminate the need for isolating intermediates. rsc.org
Bioorthogonal Applications in Advanced Chemical Biology (Focus on Synthetic Chemistry Aspects)
The terminal alkyne is a premier functional group for bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes. escholarship.orgnih.gov This makes this compound a highly promising candidate for the development of advanced chemical biology probes.
The most prominent bioorthogonal reaction involving terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgrsc.org This reaction forms a stable triazole linkage between the alkyne and an azide-modified molecule. rsc.org To circumvent the cellular toxicity associated with copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which uses strained cyclooctynes that react with azides without a catalyst. nih.govrsc.org While this compound itself is not strained, it serves as the ideal reaction partner for azide-modified biomolecules in CuAAC or for linking to molecules that contain a strained alkyne.
The key emerging opportunity lies in the bifunctional nature of this compound. A probe constructed from this molecule can first be attached to a biological target (e.g., a protein or glycan) via its alkyne handle. Subsequently, the dioxolane group can be hydrolyzed under mildly acidic conditions, which can be tolerated by many biological systems, to unmask a reactive aldehyde. This aldehyde can then be used for a second, orthogonal labeling step, for example, by reacting it with a hydrazine- or aminooxy-functionalized fluorescent dye or affinity tag. This "dual-labeling" or "release-and-report" strategy, enabled by the latent carbonyl functionality, allows for more complex experimental designs in probing biological function. organic-chemistry.org
| Bioorthogonal Reaction | Key Reactants | Key Features | Reference(s) |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide (B81097) | Requires Cu(I) catalyst; Forms stable 1,4-disubstituted triazole; High efficiency and selectivity. | rsc.orgrsc.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) + Azide | Catalyst-free; Fast kinetics; Avoids copper toxicity. | nih.govrsc.org |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkenes/Alkynes | Extremely fast kinetics; Catalyst-free; Forms a stable pyridazine (B1198779) product. | rsc.orgrsc.org |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | Forms stable oxime/hydrazone bond; Orthogonal to click chemistry. | nih.gov |
Design of Next-Generation Synthetic Intermediates with Tailored Reactivity
The distinct reactivity of its two functional groups makes this compound an ideal platform for designing next-generation synthetic intermediates. Its value lies in the ability to perform sequential and orthogonal chemical transformations, building molecular complexity in a controlled manner. acs.orggoogle.com
A primary research direction is the development of tandem or one-pot reactions where both the alkyne and the latent aldehyde participate. For example, a synergistic catalytic system could first facilitate an addition across the alkyne, with the resulting intermediate poised to undergo a subsequent cyclization involving the aldehyde, which could be unmasked in situ. The dioxolane group is stable to a wide range of nucleophilic and basic conditions, allowing for extensive modification of the alkyne moiety first. organic-chemistry.org
Synthetic strategies can be designed where the alkyne is transformed via hydrofunctionalization, cross-coupling, or cycloaddition reactions. nih.govmdpi.com Following these steps, the acetal (B89532) protecting group can be readily cleaved using aqueous acid to liberate the aldehyde. organic-chemistry.org This newly revealed functional group can then participate in a host of classical carbonyl reactions, such as Wittig olefination, aldol (B89426) condensation, or reductive amination, to append new fragments to the molecule. beilstein-journals.org This stepwise approach provides a powerful and flexible route to highly functionalized and complex target structures that would be difficult to access through other means. The development of such bifunctional building blocks is crucial for advancing synthetic efficiency in areas like medicinal chemistry and materials science. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Ethynyl-1,3-dioxolane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be achieved via acetalization or ketalization reactions. For example, acetalization of propargyl aldehyde with ethylene glycol under Brønsted (e.g., toluenesulfonic acid) or Lewis acid catalysis is a common approach. Continuous water removal using Dean-Stark apparatus improves yield by shifting equilibrium . Reaction temperature (reflux in toluene) and catalyst choice (e.g., molecular sieves for physical water sequestration) are critical variables. Optimization studies suggest that yields >80% are achievable with strict anhydrous conditions .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming the dioxolane ring and ethynyl group. The H-NMR spectrum should show characteristic resonances for the dioxolane ring protons (δ 4.0–4.5 ppm) and the acetylenic proton (δ ~2.5 ppm). Infrared (IR) spectroscopy identifies the C≡C stretch (~2100 cm) and ether C-O-C vibrations (~1100 cm). Mass spectrometry (MS) should confirm the molecular ion peak (m/z 126 for CHO) .
Q. What are the key solvent properties influencing the stability of this compound during storage?
- Methodological Answer : Stability is enhanced in aprotic solvents (e.g., dichloromethane, THF) at low temperatures (2–8°C). Protic solvents (e.g., water, alcohols) or elevated temperatures accelerate hydrolysis, leading to ring-opening. Storage under inert gas (N/Ar) in amber vials minimizes oxidative degradation .
Advanced Research Questions
Q. How do solvent composition and mechanism (A-1 vs. A-Se2) affect the hydrolysis kinetics of this compound?
- Methodological Answer : In water-dioxane mixtures, A-1 hydrolysis (carbocation-mediated) and A-Se2 (bimolecular) mechanisms exhibit similar solvent dependencies. Polar aprotic solvents like dimethyl sulfoxide (DMSO) stabilize transition states via solvation, accelerating both pathways. Kinetic isotope effect (KIE) studies and Hammett plots can distinguish mechanistic dominance. For this compound, steric hindrance from the ethynyl group may favor A-Se2 over A-1 .
Q. What strategies enable controlled radical polymerization of this compound derivatives for functional polymer design?
- Methodological Answer : Cationic ring-opening polymerization (CROP) using BF·OEt as an initiator at low temperatures (-30°C) yields linear poly(ether)s. For radical polymerization, AIBN or benzoyl peroxide initiates chain growth via the ethynyl group, forming cross-linked networks. Copolymerization with vinyl monomers (e.g., styrene) requires careful stoichiometric control to balance reactivity ratios .
Q. How does this compound decompose in lithium-ion battery electrolytes, and what are the implications for electrochemical stability?
- Methodological Answer : Under oxidative conditions (e.g., high-voltage cathodes), this compound undergoes radical-mediated decomposition, forming aldehydes and oligomers (e.g., 2-methyl-1,3-dioxolane). In situ FTIR and differential electrochemical mass spectrometry (DEMS) track CO and H evolution, indicating breakdown pathways. Additives like vinylene carbonate suppress degradation by passivating electrode surfaces .
Q. What computational methods predict the regioselectivity of electrophilic additions to this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for electrophilic attacks. The ethynyl group directs electrophiles to the α-position due to hyperconjugative stabilization. Solvent effects are incorporated via the polarizable continuum model (PCM), showing higher selectivity in nonpolar media .
Data Contradiction and Validation
Q. Conflicting reports exist on the catalytic efficiency of Lewis vs. Brønsted acids in this compound synthesis. How can researchers resolve this?
- Methodological Answer : Systematic benchmarking under identical conditions (solvent, temperature, water removal) is critical. For example, AlCl (Lewis acid) may outperform HSO (Brønsted) in anhydrous toluene but fail in polar solvents due to hydrolysis. Kinetic studies (e.g., rate constants, activation energy) and in situ IR monitoring clarify catalyst behavior .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use gloveboxes or fume hoods to avoid inhalation/contact. Store in flame-proof cabinets away from oxidizers (risk of exothermic decomposition). Spill containment requires inert adsorbents (vermiculite), not water. Safety protocols align with ECHA guidelines for structurally similar dioxolanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
